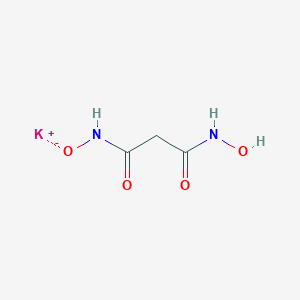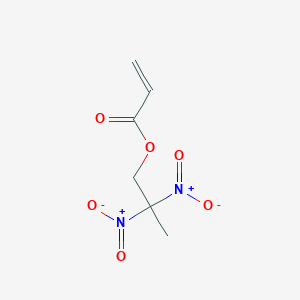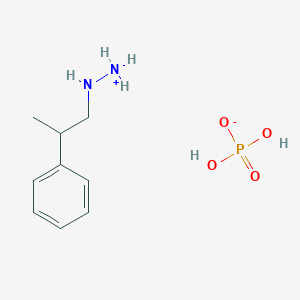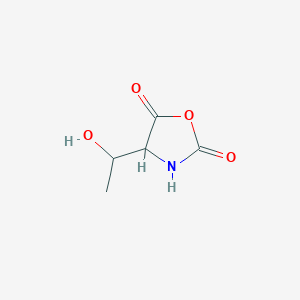
Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is a chemical compound with intriguing properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyamino and oxidoamino functional groups, which contribute to its unique reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxopropane derivative with hydroxylamine and an oxidizing agent. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxyamino and oxidoamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane exerts its effects involves its ability to participate in various chemical reactions. The hydroxyamino and oxidoamino groups can interact with molecular targets, leading to the formation of new bonds or the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine derivatives: Compounds with similar hydroxyamino groups.
Oxidoamino derivatives: Compounds with similar oxidoamino groups.
Dioxopropane derivatives: Compounds with similar dioxopropane backbones.
Uniqueness: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is unique due to the presence of both hydroxyamino and oxidoamino groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups.
Eigenschaften
IUPAC Name |
potassium;N-hydroxy-N'-oxidopropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPJKOZSKWQUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)C(=O)N[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635584 |
Source


|
| Record name | Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18872-90-7 |
Source


|
| Record name | Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)





